molecular formula C11H20Cl2N4O B15123136 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride

3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride

Cat. No.: B15123136
M. Wt: 295.21 g/mol
InChI Key: PSFIITHGTJKFRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a triazole ring and an azabicyclo octane structure, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride typically involves multiple steps, starting with the formation of the triazole ring. This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne. The azabicyclo octane structure is then introduced through a series of nucleophilic substitution reactions. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the azabicyclo octane structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the azabicyclo octane structure may interact with receptors or other proteins. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane dihydrochloride is unique due to its combination of a triazole ring and an azabicyclo octane structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.21 g/mol

IUPAC Name

3-[4-(methoxymethyl)triazol-1-yl]-8-azabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C11H18N4O.2ClH/c1-16-7-10-6-15(14-13-10)11-4-8-2-3-9(5-11)12-8;;/h6,8-9,11-12H,2-5,7H2,1H3;2*1H

InChI Key

PSFIITHGTJKFRJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN(N=N1)C2CC3CCC(C2)N3.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.